molecular formula C15H14FN3 B11063911 3-fluoro-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline

3-fluoro-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline

Cat. No.: B11063911
M. Wt: 255.29 g/mol
InChI Key: SSUCAOVFQNUXDQ-UHFFFAOYSA-N
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Description

3-fluoro-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry . The presence of the fluorine atom and the imidazo[1,2-a]pyridine moiety in its structure makes it a compound of interest for various chemical and biological applications.

Preparation Methods

The synthesis of 3-fluoro-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline typically involves the functionalization of imidazo[1,2-a]pyridines. One common method is the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions usually involve heating the reactants in a microwave reactor, which accelerates the reaction and improves the yield.

Chemical Reactions Analysis

3-fluoro-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines.

Scientific Research Applications

3-fluoro-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

3-fluoro-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C15H14FN3

Molecular Weight

255.29 g/mol

IUPAC Name

3-fluoro-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline

InChI

InChI=1S/C15H14FN3/c1-11-4-3-7-19-10-14(18-15(11)19)9-17-13-6-2-5-12(16)8-13/h2-8,10,17H,9H2,1H3

InChI Key

SSUCAOVFQNUXDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CNC3=CC(=CC=C3)F

Origin of Product

United States

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